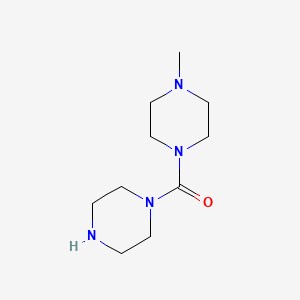

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine involves multi-step chemical processes, including reactions such as reduction, bromination, and final reaction with anhydrous piperazine under optimized conditions for yield enhancement. For instance, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, demonstrates the typical pathway involving reduction with zinc dust, bromination with hydrogen bromide, and final reaction with anhydrous piperazine, leading to a final product with high purity and yield suitable for industrial production (Dong Chuan-min, 2014).

Molecular Structure Analysis

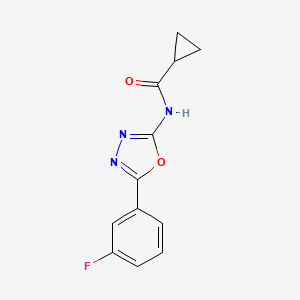

The molecular structure of compounds similar to 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine often features complex arrangements with specific conformations. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate reveals a nearly planar benzimidazole ring making a significant dihedral angle with the fluorophenyl ring, indicative of the intricate molecular geometry typical for such compounds (S. Özbey, E. Kendi, H. Göker, M. Tunçbilek, 1998).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactions and properties, including the ability to form hydrogen bonds and engage in π-π interactions. These interactions are crucial for the stability and reactivity of these compounds. For instance, studies on closely related compounds have shown the importance of hydrogen bonding in linking molecules into structures and the role of π-π interactions in stabilizing these structures (Ninganayaka Mahesha et al., 2019).

Physical Properties Analysis

The physical properties of piperazine derivatives, including 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, can be inferred from related compounds. These properties are characterized by melting points, solubility, and crystal structures that are influenced by the specific molecular conformations and intermolecular interactions present within the compound. For example, the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through various spectroscopic techniques and X-ray diffraction data provides insights into the structural and physical properties relevant to similar piperazine derivatives (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of piperazine derivatives are significantly influenced by their functional groups and molecular structure. These properties determine the reactivity, stability, and potential applications of the compounds. For example, the synthesis and characterization of novel piperazine derivatives highlight the versatility of piperazine as a core structure for the development of compounds with varied chemical properties and potential applications (Li Wen-jua, 2015).

Applications De Recherche Scientifique

Therapeutic and Diagnostic Applications in Oncology

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives have been investigated for their potential use in therapeutic and/or diagnostic applications within oncology. Specifically, modifications to reduce the lipophilicity of such compounds aim to enhance their utility by improving characteristics such as tumor cell entry. For example, certain analogues have demonstrated substantial affinities for receptor subtypes and minimal antiproliferative activity, indicating their potential for targeted oncology applications without significant cell growth inhibition effects (Abate et al., 2011).

Antihypertensive Agents

The chemical scaffold of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine has been utilized in the development of antihypertensive agents. Notably, derivatives have been synthesized and evaluated for their efficacy as alpha-antagonists, demonstrating significant binding affinity for alpha-1 adrenoceptors and potential for use as antihypertensive medications (Campbell et al., 1987).

Antibacterial Activity

Compounds incorporating the 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine moiety have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. These studies have shown that certain modifications can lead to strong in vitro antibacterial activity, particularly against resistant strains, suggesting their potential application in treating bacterial infections (Phillips et al., 2009).

Antimicrobial Activities

Derivatives of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine have been explored for their antimicrobial properties. New synthetic routes have led to compounds that exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Molecular Docking and Synthesis Studies

Research has also focused on the synthesis and molecular docking studies of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives to understand their interactions with biological targets. These studies provide insights into the potential pharmacological applications of these compounds, including their role in treating various diseases (Balaraju et al., 2019).

Bacterial Biofilm and Enzyme Inhibition

Novel derivatives have been developed as inhibitors of bacterial biofilms and specific bacterial enzymes, such as MurB, showing significant efficacy in vitro. These findings suggest applications in combating bacterial resistance and treating infections that involve biofilm formation (Mekky et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

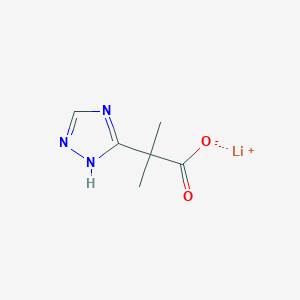

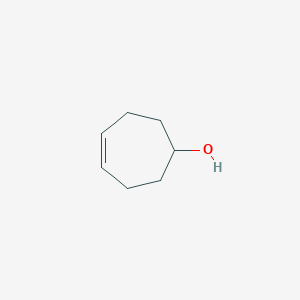

IUPAC Name |

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13/h11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARTJCIFLZHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)